Chemical Properties and Applications of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one: A High-Reactivity Acrylophenone Warhead in Covalent Drug Discovery
Chemical Properties and Applications of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one: A High-Reactivity Acrylophenone Warhead in Covalent Drug Discovery
Executive Summary: The Evolution of Covalent Warheads
The design of Targeted Covalent Inhibitors (TCIs) has revolutionized modern pharmacotherapy, particularly in oncology and immunology. While acrylamides (e.g., Ibrutinib, Osimertinib) remain the standard electrophilic warheads for targeting non-catalytic cysteine residues, their relatively low intrinsic reactivity limits their efficacy against sterically hindered or poorly nucleophilic cysteines[1].
Enter the acrylophenones. As α,β-unsaturated ketones, acrylophenones possess a highly electrophilic β-carbon due to the strong electron-withdrawing nature of the ketone carbonyl[2]. 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one (CAS: 1495855-43-0) represents a specialized, highly tuned acrylophenone building block[3]. By strategically incorporating a 5-fluoro and a 2-methyl substitution pattern, this molecule achieves a delicate balance of enhanced electrophilicity, metabolic stability, and conformational pre-organization, making it an exceptional candidate for next-generation chemoproteomic probes and irreversible kinase inhibitors[2].
Physicochemical Profiling & Structural Causality
The rational design of a covalent warhead requires a deep understanding of how its substituents govern both pharmacokinetics and target engagement kinetics. Table 1 summarizes the core physicochemical parameters of this compound.
Table 1: Physicochemical Properties of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one
| Property | Value |
| IUPAC Name | 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one |
| CAS Number | 1495855-43-0 |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Topological Polar Surface Area (TPSA) | 17.07 Ų |
| Hydrogen Bond Acceptors / Donors | 1 / 0 |
| Rotatable Bonds | 2 |
Structural Causality in Drug Design
The unique reactivity of this molecule is not coincidental; it is dictated by its specific substitution pattern:
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The Acrylophenone Core (Michael Acceptor): The ketone moiety is a stronger electron-withdrawing group (EWG) than an amide. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the conjugated alkene, significantly accelerating the rate of nucleophilic attack (Michael addition) by thiolate anions[2][4].
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5-Fluoro Electronic Activation & Stability: Fluorine acts as a classic bioisostere. Inductively, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, which further polarizes the enone system and increases the electrophilicity of the β-carbon. Furthermore, substitution at the 5-position blocks cytochrome P450-mediated aromatic oxidation, extending the metabolic half-life of the warhead.
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2-Methyl Steric Pre-organization: The ortho-methyl group introduces a deliberate steric clash with the carbonyl oxygen and vinylic protons. This forces the acryloyl group to adopt an out-of-plane, twisted conformation relative to the phenyl ring. This conformational locking reduces the entropic penalty upon binding to specific, narrow kinase allosteric pockets (such as the KRAS-G12C switch-II pocket) and prevents promiscuous off-target reactivity with abundant cellular thiols[1].
Experimental Protocol: Regioselective Synthesis
The synthesis of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one is achieved via a regioselective Friedel-Crafts acylation[5][6]. The protocol below is designed as a self-validating system to ensure high yield and structural fidelity.
Step-by-Step Methodology: Friedel-Crafts Acylation
Rationale: The starting material, 4-fluoro-1-methylbenzene (p-fluorotoluene), possesses competing directing groups. The methyl group is ortho/para-directing and activating, while the fluorine is ortho/para-directing but deactivating. Acylation is directed predominantly to the position ortho to the methyl group (position 2) due to the synergistic electronic activation by the methyl group and the para-directing influence of the fluorine atom.
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Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol (1.0 eq) of 4-fluoro-1-methylbenzene in 50 mL of anhydrous dichloromethane (DCM). Causality: DCM is a non-coordinating solvent that stabilizes the intermediate acylium ion without reacting with the Lewis acid.
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Catalyst Complexation: Cool the solution to 0 °C using an ice-water bath. Slowly add 12.0 mmol (1.2 eq) of anhydrous aluminum chloride (AlCl₃) in small portions. Causality: Portion-wise addition prevents an uncontrolled exotherm which could lead to solvent boil-off or side reactions.
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Acylation: Dropwise add 11.0 mmol (1.1 eq) of over 30 minutes via a syringe pump. Causality: Maintaining the reaction at 0 °C is critical to prevent the Lewis acid-catalyzed auto-polymerization of the highly reactive vinyl group[5][7].
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Reaction Monitoring (Self-Validation Checkpoint 1): Stir the mixture at 0 °C for 2 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) mobile phase. The product will appear as a UV-active spot with a lower Rf value than the starting material.
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Quenching: Once complete, carefully pour the reaction mixture over 100 g of crushed ice containing 20 mL of 1M HCl. Causality: The acidic aqueous quench breaks down the aluminum-ketone complex and solubilizes the aluminum salts, preventing emulsion formation during extraction.
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Extraction & Purification: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
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Structural Confirmation (Self-Validation Checkpoint 2): Confirm the synthesized structure via ¹H-NMR. The successful incorporation of the acryloyl group is validated by the presence of three distinct doublet of doublets between δ 5.8 and 6.5 ppm (representing the terminal vinylic protons) and an aromatic methyl singlet near δ 2.4 ppm.
Covalent Reactivity & Chemoproteomic Applications
To validate the efficacy of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one as a TCI warhead, its intrinsic electrophilicity must be quantified using a Glutathione (GSH) reactivity assay[1][2].
Kinetic Assessment of Michael Addition
Rationale: GSH is a highly abundant intracellular tripeptide containing a nucleophilic free thiol. Measuring the pseudo-first-order half-life (t₁/₂) of the warhead in the presence of excess GSH provides a standardized metric for its reactivity[1].
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Preparation: Prepare a 10 mM stock solution of the acrylophenone in DMSO. Prepare a 5 mM solution of reduced GSH in PBS buffer (pH 7.4).
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Initiation: Initiate the reaction by spiking the compound into the GSH solution to achieve a final warhead concentration of 100 μM (maintaining pseudo-first-order conditions with a 50-fold excess of GSH).
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Incubation & Sampling: Incubate the mixture at 37 °C. Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes.
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Quenching: Immediately quench each aliquot by adding 50 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
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LC-MS Quantification (Self-Validation Checkpoint 3): Analyze the samples via LC-MS. Monitor the exponential decay of the parent mass (m/z 164.18) and the corresponding appearance of the thioether GSH-adduct (m/z ~471.5).
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Application: Acrylophenones typically exhibit half-lives in the range of 10–40 minutes in this assay, making them significantly faster than standard acrylamides (which often exceed 12 hours)[1][8]. This rapid kinetic profile is ideal for targeting transiently exposed cysteines in dynamic protein conformations[2].
Workflow Visualization
The following diagram illustrates the logical progression from chemical synthesis to biological target engagement.
Synthesis and covalent targeting mechanism of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one.
References
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Chemchart. "1-phenylprop-2-en-1-one (768-03-6) Synthesis and Properties." Chemchart Chemical Database. URL:[Link]
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Nuber, C. M., Milton, A. V., Nißl, B., & Konrad, D. B. (2025). "A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis." ResearchGate. URL:[Link]
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Goldenberg, K., Gurwicz, N., Zaidman, D., Plotnikov, A., Barr, H., & Shulman, Z. (2021). "Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry." Journal of the American Chemical Society, 143(13), 5038–5043. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 575-68-8|1-(4-Fluoro-2-methylphenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. 1-phenylprop-2-en-1-one (768-03-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Synthesis and molecular docking of novel non-competitive antagonists of GluK2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Acrylophenone | 768-03-6 | >98% [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
